molecular formula C21H25ClN2O6S B2610317 5-chloro-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-methoxybenzamide CAS No. 921927-04-0

5-chloro-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-methoxybenzamide

Cat. No. B2610317
CAS RN: 921927-04-0
M. Wt: 468.95
InChI Key: PGCDSNFKMJWGJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-methoxybenzamide is a useful research compound. Its molecular formula is C21H25ClN2O6S and its molecular weight is 468.95. The purity is usually 95%.
BenchChem offers high-quality 5-chloro-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-methoxybenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-chloro-N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-2-methoxybenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Sigma-2 Receptor Probe Development

The synthesis and evaluation of benzamide analogues, including those similar to the specified compound, have been explored for their potential as sigma-2 receptor probes. These studies involve the radiolabeling of benzamide analogues and their binding affinity evaluation towards sigma-2 receptors. For instance, research conducted by Xu et al. (2005) developed a novel sigma-2 receptor probe through the radiolabeling of benzamide analogues. The study found that these probes exhibit high affinity for sigma-2 receptors, suggesting their utility in studying receptor distribution and function in vitro (Xu et al., 2005).

Hypoglycemic Effects

Another research application of structurally related compounds involves their hypoglycemic effects. Sulfonylurea conjugates, which share some structural characteristics with the specified compound, have been synthesized and tested for their hypoglycemic activity in diabetic animal models. A study by Abou-Seri et al. (2019) synthesized new quinazoline-sulfonylurea conjugates and evaluated their effects on blood glucose levels and insulin sensitivity in diabetic rats. The findings indicate that these conjugates effectively reduce blood glucose levels and improve insulin action, highlighting their potential as antidiabetic agents (Abou-Seri et al., 2019).

properties

IUPAC Name

5-chloro-N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN2O6S/c1-28-18-5-4-16(22)12-17(18)21(25)23-7-9-31(26,27)24-8-6-14-10-19(29-2)20(30-3)11-15(14)13-24/h4-5,10-12H,6-9,13H2,1-3H3,(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGCDSNFKMJWGJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCCS(=O)(=O)N2CCC3=CC(=C(C=C3C2)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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